molecular formula C15H18F3N3O3S B2548103 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide CAS No. 2097866-76-5

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide

Numéro de catalogue B2548103
Numéro CAS: 2097866-76-5
Poids moléculaire: 377.38
Clé InChI: VWDDVEBFQQKQLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound , N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide, appears to be a derivative of benzothiadiazole. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related benzothiazole derivatives. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines involves cyclizations of related compounds, which could be relevant to the synthesis of the compound . Additionally, the physicochemical characterization and biological activity of N-[(benzo)thiazol-2-yl]-alkanamide derivatives are discussed, which may share some properties with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of benzotriazole intermediates, which are reacted with various amines to produce precursors that are then cyclized using Lewis acids to yield benzothiazepines . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions that would favor the formation of the desired benzothiadiazol moiety.

Molecular Structure Analysis

A single crystal X-ray study reported in one of the papers provides conformational details of a benzothiazolyl-ethanamide derivative . This information is crucial as it gives insight into the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets. Although the exact structure of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide is not provided, similar analytical techniques could be employed to elucidate

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with benzothiazole moieties, similar to the one , have been synthesized and investigated for their wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, derivatives of celecoxib, a well-known anti-inflammatory drug, have been modified to include benzothiazole units, resulting in compounds that exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Such studies suggest the potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in similar therapeutic areas, given its structural complexity and the presence of a benzothiadiazolyl moiety (Küçükgüzel et al., 2013).

Modification of Biologically Active Amides and Amines

The modification of biologically active compounds with fluorine-containing heterocycles, as seen in derivatives of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), indicates the significance of such structural modifications in enhancing biological activity or modifiability of drugs. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide could be explored for neurological applications or as a lead compound for the development of new neuroprotective agents (Sokolov et al., 2017).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, highlighting the potential of benzothiazole derivatives in neuropharmacology. This suggests a possible research direction for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide in the development of new treatments for epilepsy or other neurological conditions (Hassan et al., 2012).

Propriétés

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c16-15(17,18)8-7-14(22)19-9-10-20-12-3-1-2-4-13(12)21(11-5-6-11)25(20,23)24/h1-4,11H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDDVEBFQQKQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.